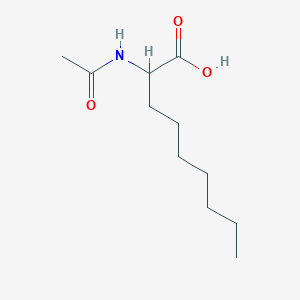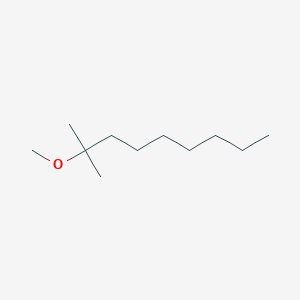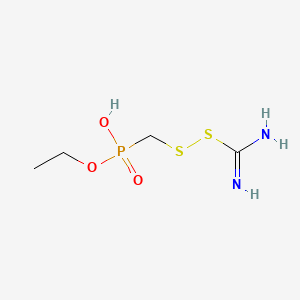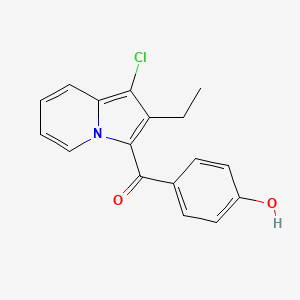
Decabutylpentasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decabutylpentasilolane is an organosilicon compound characterized by its unique structure consisting of five silicon atoms bonded to butyl groups. This compound is part of the larger family of silanes, which are silicon analogs of alkanes. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decabutylpentasilolane typically involves the reaction of silicon tetrachloride with butyl lithium in an inert atmosphere. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The general reaction can be represented as follows:
[ \text{SiCl}_4 + 4 \text{BuLi} \rightarrow \text{Si(Bu)}_4 + 4 \text{LiCl} ]
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Decabutylpentasilolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Decabutylpentasilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and versatility.
Mecanismo De Acción
The mechanism by which decabutylpentasilolane exerts its effects involves its ability to interact with various molecular targets through its silicon atoms and butyl groups. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved in these processes are often complex and depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Decamethylcyclopentasiloxane: Another organosilicon compound with a cyclic structure, used in cosmetics and personal care products.
Octamethylcyclotetrasiloxane: A smaller cyclic siloxane, also used in similar applications as decamethylcyclopentasiloxane.
Uniqueness
Decabutylpentasilolane is unique due to its linear structure and the presence of butyl groups, which impart different chemical properties compared to cyclic siloxanes. This uniqueness makes it suitable for specific applications where linear silanes are preferred over cyclic ones.
Propiedades
Número CAS |
75199-63-2 |
|---|---|
Fórmula molecular |
C40H90Si5 |
Peso molecular |
711.6 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5-decabutylpentasilolane |
InChI |
InChI=1S/C40H90Si5/c1-11-21-31-41(32-22-12-2)42(33-23-13-3,34-24-14-4)44(37-27-17-7,38-28-18-8)45(39-29-19-9,40-30-20-10)43(41,35-25-15-5)36-26-16-6/h11-40H2,1-10H3 |
Clave InChI |
AVIMDXQQJUFCRV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si]1([Si]([Si]([Si]([Si]1(CCCC)CCCC)(CCCC)CCCC)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)


![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)





